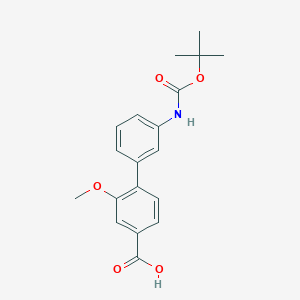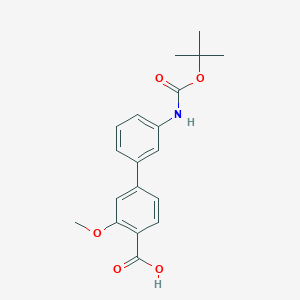
2-(3-BOC-Aminophenyl)-5-methoxybenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-BOC-Aminophenyl)-5-methoxybenzoic acid, 95% (2-BOC-AP-5-MBA) is an organic compound that is widely used in scientific research. It is a versatile compound with a variety of applications, including synthesis, drug discovery, and biochemical and physiological studies.
Scientific Research Applications
2-BOC-AP-5-MBA is a versatile compound with numerous applications in scientific research. It is used as a building block in the synthesis of various compounds, including drugs and other biologically active molecules. It is also used in biochemical and physiological studies to study the mechanism of action of drugs and other biologically active molecules. Additionally, it is used in drug discovery, as it can be used to identify novel compounds with desired biological activities.
Mechanism of Action
The mechanism of action of 2-BOC-AP-5-MBA is not fully understood. However, it is believed that the compound binds to certain proteins and enzymes in the body, altering their structure and function. This binding is thought to be responsible for the compound’s biological activities.
Biochemical and Physiological Effects
2-BOC-AP-5-MBA has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. Additionally, it has been shown to have neuroprotective effects, as well as to modulate the activity of various enzymes and proteins.
Advantages and Limitations for Lab Experiments
2-BOC-AP-5-MBA is a useful compound for laboratory experiments due to its wide range of applications and relatively simple synthesis method. However, it is important to note that the compound is not always suitable for all experiments, as it may not be compatible with certain reagents or conditions. Additionally, the compound can be difficult to purify and may contain impurities that can interfere with the results of the experiment.
Future Directions
There are numerous potential future directions for 2-BOC-AP-5-MBA. One potential direction is to further explore the potential therapeutic applications of the compound, such as its anti-inflammatory, anti-oxidant, and anti-cancer properties. Additionally, further research could be done to explore the compound’s potential as a drug discovery tool, as well as its potential to modulate the activity of various enzymes and proteins. Finally, further research could be done to improve the synthesis method of the compound and to develop more efficient ways to purify and characterize it.
Synthesis Methods
2-BOC-AP-5-MBA is synthesized through a two-step reaction from commercially available starting materials. The first step is the reaction of 3-bromo-4-chloro-5-methoxybenzoic acid (BCMA) with 3-bromo-4-chloro-2-nitrobenzene (BCNB) in an aqueous medium. This reaction yields 2-bromo-3-chloro-5-methoxybenzoic acid (BCMBA), which is then reacted with aminophenol in the presence of a base to form 2-BOC-AP-5-MBA.
properties
IUPAC Name |
5-methoxy-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-19(2,3)25-18(23)20-13-7-5-6-12(10-13)15-9-8-14(24-4)11-16(15)17(21)22/h5-11H,1-4H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQTZIZGNUWZOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=C(C=C(C=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412397.png)
![6-Chloro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412400.png)
![4-Nitro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412403.png)










